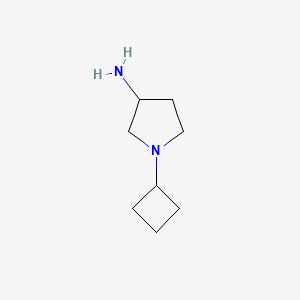

1-Cyclobutylpyrrolidin-3-amine

Overview

Description

Scientific Research Applications

Histamine H3 Receptor Antagonists

A study involved the preparation and evaluation of ketopiperazines for their activity as histamine H3 antagonists. In this context, the N-cyclobutyl group was identified as the most potent amine in a more rigid piperidineoxyphenyl template, suggesting potential applications in designing selective receptor antagonists with low drug-drug interaction potential and favorable pharmacokinetic profiles (Procopiou et al., 2007).

VLA-4 Antagonists

Research on the efficient synthesis of 3-aminocyclobut-2-en-1-ones introduced novel compounds that are potent antagonists of VLA-4, a protein involved in immune responses and inflammation. This synthesis route could be relevant for 1-Cyclobutylpyrrolidin-3-amine derivatives for similar applications (Brand et al., 2003).

Monoamine Oxidase Inactivators

1-Phenylcyclobutylamine, a compound with structural similarities, was explored for its properties as a monoamine oxidase (MAO) inactivator, indicating a potential research avenue for this compound in studying enzyme inactivation mechanisms (Silverman & Zieske, 1986).

Amination Reactions

The use of a diphosphinidenecyclobutene ligand in copper-catalyzed amination reactions of aryl halides showcases the utility of cyclobutyl-based compounds in facilitating the formation of secondary or tertiary amines, which could be explored using this compound for novel synthetic routes (Gajare et al., 2004).

Cyclization Reactions

Investigations into platinum-promoted cyclization reactions of amino olefins, including studies on regio- and stereoselectivity, suggest potential applications for cyclobutylamines in synthesizing diverse cyclic compounds, which might be applicable to this compound (Ambuehl et al., 1978).

Safety and Hazards

The safety data sheet for “1-Cyclobutylpyrrolidin-3-amine” provides some information on its hazards. If inhaled, it is advised to remove the person to fresh air and keep them comfortable for breathing. If it comes in contact with skin or eyes, it should be rinsed off immediately. If swallowed, the mouth should be rinsed and a poison center or doctor should be contacted .

properties

IUPAC Name |

1-cyclobutylpyrrolidin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2/c9-7-4-5-10(6-7)8-2-1-3-8/h7-8H,1-6,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBUJLUQYQRTKEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)N2CCC(C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

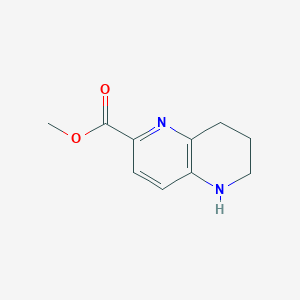

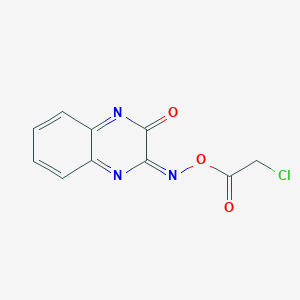

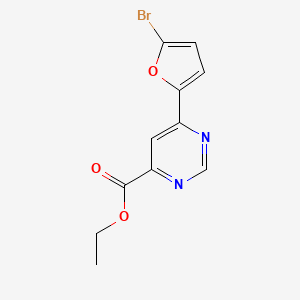

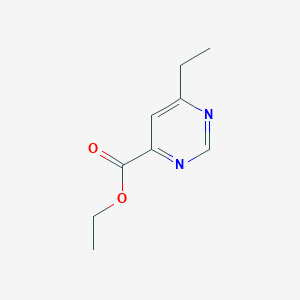

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Chloro-1-[4-(thian-4-yl)piperazin-1-yl]propan-1-one](/img/structure/B1491524.png)

![3-Cyclopropyl-6-[(thiophen-3-yl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B1491536.png)

![3-Chloro-1-[4-(thiomorpholin-4-yl)piperidin-1-yl]propan-1-one](/img/structure/B1491543.png)